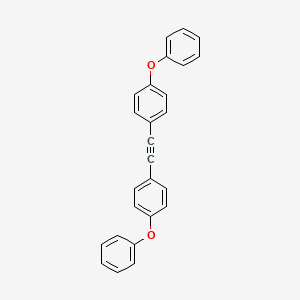![molecular formula C15H15N3O2 B1620960 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-27-2](/img/structure/B1620960.png)
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Descripción general
Descripción
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (6-PP) is a compound belonging to the class of heterocyclic compounds. It is a pyridine derivative with a pyrrolidine ring attached to the pyridine nitrogen atom. 6-PP is known to have a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential applications in drug discovery, drug delivery, and medical diagnostics.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring present in the compound is a common feature in many biologically active molecules. It can serve as a versatile scaffold for the development of new therapeutic agents. For example, compounds with pyrrolidine structures have shown potency towards specific receptors like RORγt, which are significant in treating autoimmune diseases .
Antimicrobial Agents
Compounds containing pyridine and pyrrolidine rings have been studied for their antimicrobial properties. The structural complexity of “6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” suggests potential for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anti-Fibrosis Research
The pyridine moiety, when incorporated into certain compounds, has demonstrated anti-fibrotic activity. This suggests that our compound of interest could be synthesized into derivatives that may serve as potential treatments for fibrotic diseases, offering an alternative to existing medications like Pirfenidone .
Boronic Acid Derivatives
Boronic acids and their derivatives are crucial in organic synthesis and medicinal chemistry. The related compound “6-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is used in early discovery research, indicating that our compound could also be modified to create boronic acid derivatives with various applications .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to show activity against various targets
Mode of Action
The mode of action of “6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is currently unknown. Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Result of Action
Compounds with similar structures have been shown to have various biological effects
Propiedades
IUPAC Name |
6-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRJSWGXAWYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378092 | |
| Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904817-27-2 | |
| Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



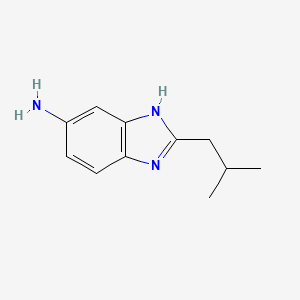
![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)
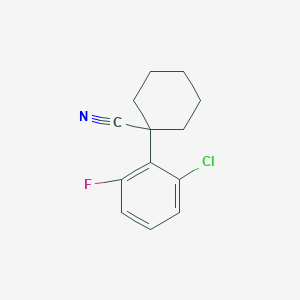


![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)
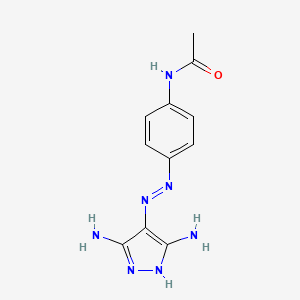
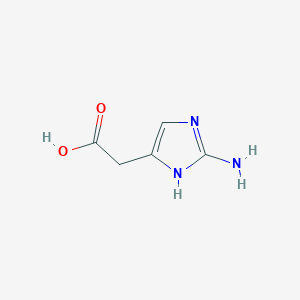
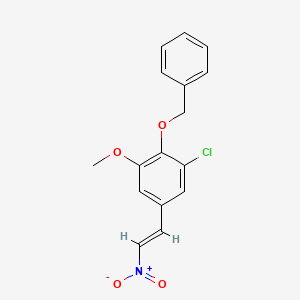
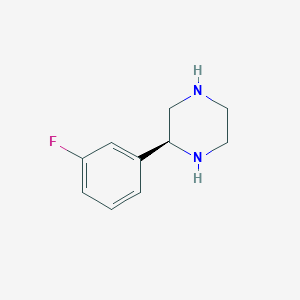
![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)
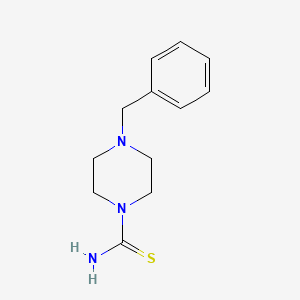
![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)
